Cas no 2411325-70-5 ((2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide)

(2E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide is a synthetic small-molecule compound featuring an α,β-unsaturated amide scaffold with a tetrahydroquinoline moiety. Its structural design incorporates a dimethylamino group at the C4 position of the butenamide chain, enhancing electronic properties and potential reactivity. The tetrahydroquinoline core contributes to improved solubility and bioavailability compared to its aromatic counterpart. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting enzyme inhibition or receptor modulation. The conjugated double bond in the enamide group may facilitate interactions with biological nucleophiles, while the tertiary amine offers protonation sites for salt formation, improving formulation flexibility. Its balanced lipophilicity and polar functionality make it a versatile intermediate for further derivatization.
(2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide structure
2411325-70-5 structure
Product Name:(2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide
CAS No:2411325-70-5
MF:C16H23N3O
MW:273.37332367897
CID:5358416
PubChem ID:146076739
Update Time:2025-08-03

(2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z3952174510
    • (2E)-4-(dimethylamino)-N-[(5,6,7,8-tetrahydroquinolin-4-yl)methyl]but-2-enamide
    • (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-ylmethyl)but-2-enamide
    • (2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide
    • Inchi: 1S/C16H23N3O/c1-19(2)11-5-8-16(20)18-12-13-9-10-17-15-7-4-3-6-14(13)15/h5,8-10H,3-4,6-7,11-12H2,1-2H3,(H,18,20)/b8-5+
    • InChI Key: RFKMXWKUPAQQMY-VMPITWQZSA-N
    • SMILES: O=C(/C=C/CN(C)C)NCC1C=CN=C2CCCCC2=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 341
  • XLogP3: 1.5
  • Topological Polar Surface Area: 45.2

(2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26594935-0.05g
(2E)-4-(dimethylamino)-N-[(5,6,7,8-tetrahydroquinolin-4-yl)methyl]but-2-enamide
2411325-70-5 90%
0.05g
$246.0 2023-08-31

Additional information on (2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide

Compound Introduction: (2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide (CAS No. 2411325-70-5)

(2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide is a sophisticated organic molecule with a rich structural framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2411325-70-5, represents a convergence of quinoline derivatives and amide functionalities, making it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of this compound features a conjugated system comprising an α,β-unsaturated amide moiety linked to a tetrahydroquinoline ring. The presence of a dimethylamino group at the 4-position of the but-2-enamide segment introduces basicity and potential hydrogen bonding capabilities, which are critical for its interaction with biological targets. Such structural features are often leveraged in the design of bioactive molecules to enhance binding affinity and selectivity.

Recent advancements in drug discovery have highlighted the importance of quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their potential as antimicrobial, antimalarial, anticancer, and anti-inflammatory agents. The tetrahydroquinoline scaffold in this compound is particularly noteworthy, as it has been implicated in various pharmacological interactions owing to its ability to modulate enzyme activity and receptor binding.

The α,β-unsaturated amide functionality is another key feature that contributes to the compound's pharmacological profile. This motif is known to exhibit significant bioactivity by engaging in hydrogen bonding and π-stacking interactions with biological targets. In particular, unsaturated amides have been reported to interact with proteases and other enzymes involved in disease pathways, making them valuable scaffolds for drug development.

In the context of current research, this compound has been investigated for its potential role in modulating inflammatory pathways. Studies have suggested that quinoline derivatives can interfere with key signaling molecules involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The amide group in this compound may also contribute to its anti-inflammatory properties by interacting with specific amino acid residues in target proteins.

The dimethylamino group at the 4-position of the but-2-enamide segment is particularly interesting from a pharmacological standpoint. This group not only enhances the basicity of the molecule but also introduces potential for solubility improvements, which is crucial for drug formulation and delivery. Additionally, the basic nature of this group allows for interactions with acidic residues in biological targets, further increasing binding affinity.

Recent computational studies have also shed light on the binding mode of this compound with potential biological targets. Molecular docking simulations have indicated that the quinoline ring and the amide moiety can effectively engage with hydrophobic and polar pockets on target proteins. The dimethylamino group has been identified as a key interaction point for polar interactions, while the unsaturated bond provides additional opportunities for π-stacking interactions.

The tetrahydroquinoline scaffold has been particularly studied for its role in modulating neurotransmitter receptors. Quinoline derivatives have been reported to interact with serotonin receptors, dopamine receptors, and other neurotransmitter targets, suggesting potential applications in treating neurological disorders. The presence of this scaffold in our compound suggests that it may exhibit similar effects, although further research is needed to confirm these hypotheses.

From a synthetic chemistry perspective, (2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide represents an excellent example of how structural complexity can be leveraged to produce bioactive molecules. The synthesis of this compound involves multiple steps, including condensation reactions and cyclization processes, which are well-established methodologies in organic synthesis. The ability to modify various functional groups within the molecule allows for fine-tuning of its pharmacological properties.

The compound's potential applications extend beyond traditional pharmaceutical uses. Research has indicated that quinoline derivatives may have utility in agrochemicals and material science due to their ability to interact with biological systems. The unsaturated amide functionality alone has been explored for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions.

In conclusion, (2E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-enamide (CAS No. 2411325-70-5) is a multifaceted molecule with significant potential in pharmaceutical research. Its unique structural features—comprising a tetrahydroquinoline ring and an α,β-unsaturated amide—make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new applications for quinoline derivatives and related compounds, this molecule stands out as a promising candidate for future drug development efforts.

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